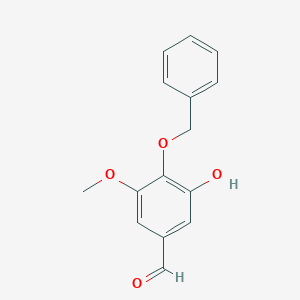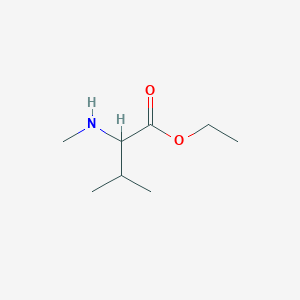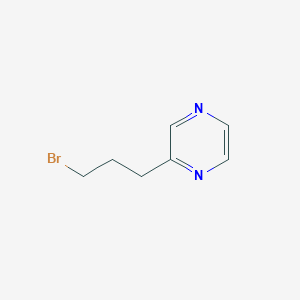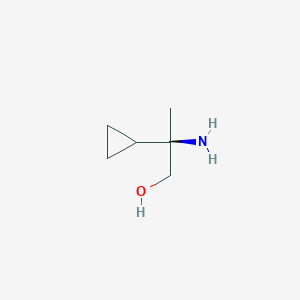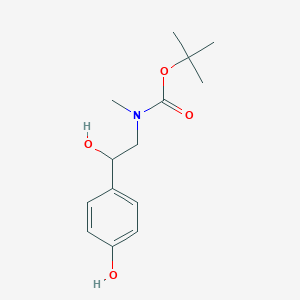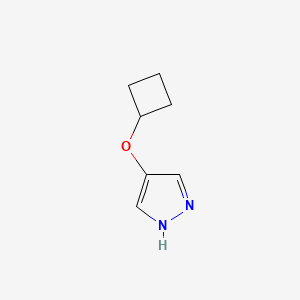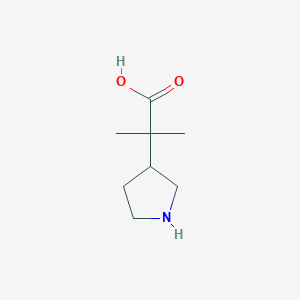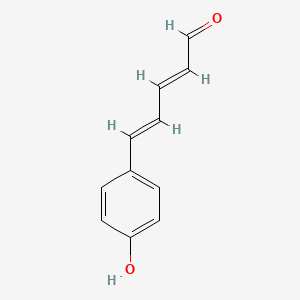
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a hydroxyphenyl group attached to a penta-2,4-dienal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal can be achieved through several methods. One common approach involves the use of a Grignard reagent or an organolithium reagent. The reaction typically starts with the preparation of the appropriate precursor, followed by the addition of the Grignard or organolithium reagent to form the desired product. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxyphenyl derivatives.
Aplicaciones Científicas De Investigación
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, alteration of cellular signaling pathways, and induction of oxidative stress responses .
Comparación Con Compuestos Similares
(2E)-2,4-pentadienal: A structurally similar compound with a different substitution pattern.
2,4-pentadien-1-al: Another related compound with similar chemical properties.
Uniqueness: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
1456621-62-7 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal |
InChI |
InChI=1S/C11H10O2/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h1-9,13H/b3-1+,4-2+ |
Clave InChI |
VXAQSYLNHLSHDY-ZPUQHVIOSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C=C/C=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC=CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


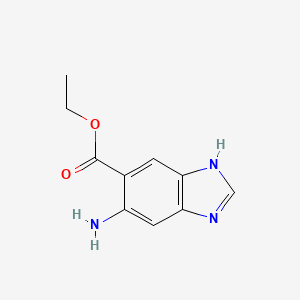
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
